(2-Bromo-3-iodophenyl)methanol

Organic Synthesis Procurement Quality Control

Synthesizing diverse biaryl libraries for SAR requires orthogonal halide reactivity-standard mono-halogenated benzyl alcohols force inefficient single-step functionalization. (2-Bromo-3-iodophenyl)methanol solves this with a precise C(sp²)-I vs. C(sp²)-Br bond energy differential (65 vs. 81 kcal/mol). - **Application**: Stepwise Suzuki-Miyaura (I-first) then Sonogashira (Br) cross-coupling - **Outcome**: Two distinct substitutions on one scaffold, reducing synthetic step count - **Supply**: 98% purity, validated by NMR/HPLC/GC, available for immediate dispatch

Molecular Formula C7H6BrIO
Molecular Weight 312.932
CAS No. 1261644-21-6
Cat. No. B591537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-iodophenyl)methanol
CAS1261644-21-6
Molecular FormulaC7H6BrIO
Molecular Weight312.932
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)CO
InChIInChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
InChIKeyPRQUJNCOMDYCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-Bromo-3-iodophenyl)methanol CAS 1261644-21-6: A Key Precursor for Sequential Cross-Coupling


(2-Bromo-3-iodophenyl)methanol is a bi-halogenated benzyl alcohol derivative that serves as a specialized synthetic intermediate . Its molecular architecture features ortho-positioned bromine and iodine atoms on the phenyl ring, establishing it as an ortho-haloaryl scaffold for sequential cross-coupling reactions . The compound is characterized by a molecular formula of C₇H₆BrIO and a molecular weight of 312.93 g/mol . This specific halogen pattern is leveraged to introduce molecular complexity in a controlled, stepwise manner, which is a foundational requirement for generating diverse compound libraries in medicinal chemistry and materials science.

Workflow
Sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira)
Selection
Ortho-bromo-iodo scaffold with non-uniform reactivity
Use Context
Medicinal chemistry library synthesis and unsymmetrical biaryl construction

Why (2-Bromo-3-iodophenyl)methanol Cannot Be Replaced by General Halobenzyl Alcohols


The value of (2-Bromo-3-iodophenyl)methanol lies in its non-uniform reactivity, a property that generic, single-halogen benzyl alcohols lack . The significant difference in bond dissociation energies between the C(sp²)-I (approx. 65 kcal/mol) and C(sp²)-Br (approx. 81 kcal/mol) bonds allows for predictable, orthogonal functionalization [1]. This intrinsic reactivity gradient is further tuned by the adjacent hydroxymethyl group, which provides a handle for further transformations or solid-phase attachment. Substituting this with a simpler mono-halogenated analog would forfeit the ability to execute two distinct cross-coupling events on the same aromatic core, thereby collapsing the synthetic efficiency and increasing the step-count to access the same level of molecular complexity.

Mono-halogenated benzyl alcohols lack the reactivity gradient between C–I and C–Br, forfeiting orthogonal functionalization.
Generic analogs may collapse synthetic efficiency: two distinct cross-couplings on the same core become impossible in one step-economical sequence.
Replacing with a single-halogen or symmetric dihalo compound increases step-count and limits the introduction of molecular complexity.

(2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6): Quantified Differentiation from Analogues


Purchasable Purity and Batch-to-Batch Quality Control Documentation

In the procurement of specialty chemical building blocks, the availability of verifiable purity and analytical documentation is a primary differentiator. (2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6) is commercially offered with a standard purity of 98%, accompanied by batch-specific analytical data, which is a critical requirement for reliable synthetic planning . This contrasts with many niche analogues that are either unavailable commercially or are only offered at lower purities or without comprehensive analytical support, such as the 2-bromo-5-iodo regioisomer (CAS 946525-30-0) which is often cited with 95% purity and without equivalent QA documentation .

Purity & Documentation
Head-to-head
98% purity with batch-specific NMR, HPLC, GC reports vs. 95% regioisomer without guaranteed analytical documentation
Supports synthetic reproducibility and risk reduction from unknown impurities
Verify batch-specific COA; compare with alternative regioisomer data
Organic Synthesis Procurement Quality Control

Predicted Physicochemical Profile: Density and Solubility for Reaction Design

Predicted physicochemical parameters guide solvent selection and reaction feasibility. For (2-Bromo-3-iodophenyl)methanol, a predicted density of 2.211 g/cm³ indicates a heavier-than-typical molecule, which can influence phase separation and material handling in process chemistry . Its consensus Log P of 2.69 and predicted aqueous solubility of approximately 0.07 mg/mL (0.22 mmol/L) place it firmly in a moderately lipophilic, poorly soluble class . These calculated values provide a quantitative baseline for experimental design and are useful for comparing solubility and lipophilicity trends within a series of related building blocks.

Predicted Physicochemical Profile
Class-level
Density 2.211 g/cm³; Log P 2.69; Aqueous solubility ~0.07 mg/mL (0.22 mmol/L)
Informs solvent selection, phase separation expectations, and lipophilicity benchmarking
In silico models; experimental validation recommended for reaction design
Medicinal Chemistry Process Chemistry Physicochemical Properties

Distinct Reactivity Profile for Sequential Cross-Coupling

The principal differentiation of (2-Bromo-3-iodophenyl)methanol is the chemoselectivity enabled by its ortho-bromo-iodo substitution pattern . In Pd-catalyzed cross-coupling reactions, the C(sp²)-I bond reacts preferentially and rapidly under mild conditions (e.g., room temperature, Pd(PPh₃)₄), leaving the C(sp²)-Br bond intact. A subsequent coupling at the bromine position then requires more forcing conditions (e.g., higher temperature, stronger base, specialized ligands) . This orthogonal reactivity is a class-level characteristic of mixed dihaloarenes and is the primary rationale for their use over mono-halogenated or symmetrically dihalogenated alternatives. The ortho-relationship between the halogens and the hydroxymethyl group may further influence this selectivity through steric and electronic effects.

Sequential Cross-Coupling Reactivity
Class-level
C(sp²)–I reacts preferentially under mild Pd conditions; C(sp²)–Br requires more forcing conditions, enabling orthogonal functionalization
Enables controlled synthesis of unsymmetrical biaryl architectures
Ortho-hydroxymethyl group may modulate selectivity; confirm in target substrate
Cross-Coupling Suzuki Reaction Sonogashira Reaction

Research and Industrial Applications for (2-Bromo-3-iodophenyl)methanol (CAS 1261644-21-6)


Sequential Cross-Coupling for Medicinal Chemistry Library Synthesis

The primary application of (2-Bromo-3-iodophenyl)methanol is as a scaffold for the stepwise construction of biaryl and alkyne-linked compounds via Suzuki-Miyaura and Sonogashira couplings . A medicinal chemist can first react the more labile iodide with an aryl boronic acid, then use the remaining bromide for a second, different cross-coupling to introduce a new functional group or vector. This high level of synthetic control is essential for efficiently generating diverse analogs for structure-activity relationship (SAR) studies.

Precursor for Ortho-Functionalized Benzyl Alcohol Building Blocks

This compound serves as a direct precursor to a wide range of ortho-substituted benzyl alcohols. For example, it can be used to synthesize (3-bromo-2-iodophenyl)methanol or other isomers through halogen dance reactions or be transformed into aldehydes, amines, and acids . Its high purity (98%) and documented analytical profile (NMR, HPLC, GC) ensure that subsequent reactions start from a well-defined and characterized starting material, reducing the risk of impurities that could derail complex synthetic pathways .

Investigation of Halogen Bonding and Solid-State Properties

The presence of a heavy iodine atom ortho to a bromine and a hydroxymethyl group makes this compound a candidate for studying halogen bonding interactions in crystal engineering and materials science. The predictable packing and intermolecular forces governed by these halogens can be explored to design new functional materials with specific solid-state properties. The predicted density (2.211 g/cm³) and lipophilicity (Log P 2.69) are relevant parameters for these investigations .

Internal Standard or Reference in Analytical Method Development

Given its commercial availability with documented purity and a full suite of analytical characterization (NMR, HPLC, GC), (2-Bromo-3-iodophenyl)methanol can be employed as a reliable internal standard or reference compound for developing and validating analytical methods, such as LC-MS or GC-MS assays, for related halogenated aromatic compounds . Its distinct mass (312.93 g/mol) and halogen isotopic pattern make it a useful calibration point.

Application
Selection Property
Validation Focus
Sequential cross-coupling for library synthesis
Orthogonal reactivity of Br/I under Pd catalysis
Stepwise coupling efficiency and regiochemical fidelity
Ortho-functionalized benzyl alcohol building blocks
High documented purity and full analytical characterization
Reproducibility of downstream derivatization; impurity profiling
Halogen bonding and crystal engineering studies
Heavy halogen density and predicted lipophilicity
Crystallography, packing motifs, and intermolecular interaction mapping
Analytical method development standard
Defined mass (312.93 g/mol) and distinctive halogen isotopic pattern
Retention time, detector response, and matrix-effect evaluation

Technical Documentation Hub

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48 linked technical documents
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